molecular formula C7H7Br2NO2S B13304111 (3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

Cat. No.: B13304111
M. Wt: 329.01 g/mol
InChI Key: AMOYURHHATXQIJ-BYPYZUCNSA-N
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Description

(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid is an organic compound featuring a thiophene ring substituted with two bromine atoms and an amino acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a brominating agent . The reaction is carried out in an aqueous medium, providing a high yield of the desired dibrominated product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromination and subsequent amino acid coupling can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The bromine atoms and the amino acid side chain play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid is unique due to its specific substitution pattern and the presence of an amino acid side chain, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C7H7Br2NO2S

Molecular Weight

329.01 g/mol

IUPAC Name

(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

InChI

InChI=1S/C7H7Br2NO2S/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H,11,12)/t4-/m0/s1

InChI Key

AMOYURHHATXQIJ-BYPYZUCNSA-N

Isomeric SMILES

C1=C(SC(=C1Br)Br)[C@H](CC(=O)O)N

Canonical SMILES

C1=C(SC(=C1Br)Br)C(CC(=O)O)N

Origin of Product

United States

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